Cas no 1207046-12-5 (1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one)

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one structure
1207046-12-5 structure
Product name:1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
CAS No:1207046-12-5
MF:C25H20FN3OS
Molecular Weight:429.509207725525
CID:5451259

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylethanone
    • 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
    • インチ: 1S/C25H20FN3OS/c26-20-10-12-21(13-11-20)29-23(18-6-2-1-3-7-18)16-27-25(29)31-17-24(30)28-15-14-19-8-4-5-9-22(19)28/h1-13,16H,14-15,17H2
    • InChIKey: PBIYYGPGIMJMKO-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C2=C(C=CC=C2)CC1)CSC1N(C2=CC=C(F)C=C2)C(C2=CC=CC=C2)=CN=1

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2964-2856-5mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
5mg
$69.0 2023-04-29
Life Chemicals
F2964-2856-4mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
4mg
$66.0 2023-04-29
Life Chemicals
F2964-2856-5μmol
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
5μl
$63.0 2023-04-29
Life Chemicals
F2964-2856-25mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
25mg
$109.0 2023-04-29
Life Chemicals
F2964-2856-2μmol
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
2μl
$57.0 2023-04-29
Life Chemicals
F2964-2856-10μmol
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
10μl
$69.0 2023-04-29
Life Chemicals
F2964-2856-50mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
50mg
$160.0 2023-04-29
Life Chemicals
F2964-2856-30mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
30mg
$119.0 2023-04-29
Life Chemicals
F2964-2856-2mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
2mg
$59.0 2023-04-29
Life Chemicals
F2964-2856-20mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one
1207046-12-5 90%+
20mg
$99.0 2023-04-29

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one 関連文献

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No 1207046-12-5 and Product Name: 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one

The compound in question, identified by the CAS number 1207046-12-5, is a sophisticated organic molecule with a complex structure that has garnered significant attention in the field of pharmaceutical chemistry. The product name, 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one, provides a detailed insight into its chemical composition, highlighting key functional groups and heterocyclic moieties that contribute to its unique properties and potential biological activities.

At the core of this compound's structure is a 2,3-dihydro-1H-indole ring system, which is a well-known scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and pharmacologically relevant molecules. The indole moiety is particularly interesting because it exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorophenyl group at the 4-position of one of the imidazole rings introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity to biological targets.

The sulfanyl group (-S-) connecting the indole and imidazole moieties plays a crucial role in the compound's overall functionality. Sulfanyl groups are known to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, they can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, thereby influencing the compound's binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}ethan-1-one structure has been subjected to virtual screening campaigns to identify potential binding sites on various protein targets. These studies have suggested that the compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments have demonstrated promising activity against several cancer cell lines, with particular efficacy observed in models of triple-negative breast cancer. The fluorophenyl group appears to enhance the compound's ability to disrupt tumor cell proliferation by interfering with key signaling pathways. Furthermore, the sulfanyl group seems to contribute to its stability in biological environments, allowing for prolonged interaction with target proteins.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of delicate functional groups while maintaining regioselectivity. Researchers have employed advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions to construct the complex imidazole ring system. The introduction of the 4-fluorophenyl group required precise control over reaction conditions to avoid unwanted side products.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Current research is focused on optimizing synthetic routes to improve yield and scalability while minimizing environmental impact. Green chemistry principles are being integrated into the synthetic process to reduce waste and hazardous byproducts.

The potential applications of this compound extend beyond oncology. Preliminary data suggest that it may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cascades. This dual functionality makes it an attractive candidate for developing therapeutic agents that address both cancer and chronic inflammatory diseases simultaneously.

Future research will likely focus on understanding the molecular mechanisms by which this compound exerts its effects at the cellular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be employed to determine high-resolution structures of protein-ligand complexes. These structural insights will guide further optimization efforts aimed at improving potency and selectivity.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The journey from a laboratory discovery like 1207046-12-5 to a potential therapeutic agent is long and complex but holds immense promise for improving human health outcomes.

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